molecular formula C16H19N5O4S B3427788 Disperse blue 124 CAS No. 61951-51-7

Disperse blue 124

Cat. No. B3427788
CAS RN: 61951-51-7
M. Wt: 377.4 g/mol
InChI Key: HMAJVAFLGGPIPN-UHFFFAOYSA-N
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Description

Disperse Blue 124 is a strong clothing dye sensitizer . It is also an important textile dye allergen . This chemical is an azo dye used in textiles and fabrics which include polyester fiber, yarn, cotton, linen, wool nylon, and acrylic to produce dark colors such as brown, black, purple, and some greens .


Molecular Structure Analysis

Disperse Blue 124 is a monoazo compound consisting of diazene with a 5-nitrothiazol-2-yl group attached to one nitrogen and a substituted 4-aminophenyl group attached to the other . It contains a total of 46 bonds; 27 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 4 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 tertiary amine (aromatic), 1 N azo-derivative .


Physical And Chemical Properties Analysis

Disperse Blue 124 has a density of 1.4±0.1 g/cm3, a boiling point of 545.7±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . Its molar refractivity is 99.5±0.5 cm3, and it has 9 H bond acceptors and 0 H bond donors .

Scientific Research Applications

Contact Sensitization and Dermatitis

Disperse Blue 124 is a synthetic dye commonly used in the textile industry. Recent research highlights its role in causing allergic dermatitis, particularly in individuals sensitized to disperse dyes. Studies identify two clinical subtypes of dermatitis linked to disperse dye sensitization: the eczematous type and the oedematous plaque type. The latter is notably associated with sensitization to disperse blue dyes, showcasing unusual clinical aspects, primarily affecting skin areas prone to friction or sweating. This association underscores the need for increased awareness and preventive measures in industries and applications involving Disperse Blue 124 to minimize health risks (Giusti & Seidenari, 2003).

Disperse Dye Wastewater Treatment

Disperse Blue 124, like other azo dyes, is not only pivotal in textile coloration but also serves crucial functions in high-tech applications, including optical data storage and energy transfer systems. Despite its versatility, the environmental impact of disperse dyes, particularly their persistence in water bodies due to poor degradability, is a significant concern. Recent reviews emphasize the importance of adopting comprehensive wastewater treatment methods to mitigate the environmental footprint of disperse dyes. These include both chemical and biological treatment approaches aimed at effectively removing or degrading disperse dyes from industrial effluents, thus addressing the environmental concerns associated with their use (Singh & Arora, 2011).

Reinforcement of Concrete Materials

In the realm of construction materials, Disperse Blue 124 has been explored for its potential in reinforcing concrete composites. Research delves into the efficacy of disperse reinforcement in concrete, highlighting the relevance of a multilevel approach to enhance the mechanical properties of concrete. This exploration suggests promising avenues for incorporating disperse dyes and fibers in concrete matrices to develop self-stressed concrete composites with improved strength and durability. Such innovations can lead to significant advancements in construction materials, offering enhanced performance and longevity of concrete structures (Pavlova & Belkina, 2022).

Safety And Hazards

Disperse Blue 124 is classified as Acute Tox. 3 Oral - Skin Sens. 1 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also important to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Given its role as a strong clothing dye sensitizer and an important textile dye allergen , future research may focus on reducing its allergenic potential or finding alternatives with less sensitizing potential. It’s also important to continue monitoring its environmental impact, as disperse blue dyes can be a source of water pollution .

properties

IUPAC Name

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-4-20(7-8-25-12(3)22)13-5-6-14(11(2)9-13)18-19-16-17-10-15(26-16)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAJVAFLGGPIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864562
Record name C.I. Disperse Blue 124
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse blue 124

CAS RN

15141-18-1, 61951-51-7
Record name Disperse Blue 124
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15141-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Blue 124
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Record name Disperse blue 124
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Disperse Blue 124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-ethyl-4-[(5-nitrothiazol-2-yl)azo]-m-toluidino]ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
735
Citations
W Uter, J Geier, H Lessmann, BM Hausen - Contact Dermatitis, 2001 - Wiley Online Library
Between 1995 and 1999, 1986 patients were tested in the 31 participating centres of the Information Network of Departments of Dermatology (IVDK), all of them members of the German …
Number of citations: 68 onlinelibrary.wiley.com
M Pratt, V Taraska - American Journal of Contact Dermatitis, 2000 - Elsevier
… In our series of textile dermatitis cases, only 20% were PPD-positive, and only 3 of these patients were positive to PPD as well as to Disperse Blue 124 or 106. DoomsGoosens” reported …
Number of citations: 150 www.sciencedirect.com
BM Hausen - Contact Dermatitis, 1993 - Wiley Online Library
… In experimental studies performed previously, Disperse Blue 124 has been demonstrated to be a moderate sensitizer while Disperse Blue 106 proved to be the strongest sensitizer …
Number of citations: 57 onlinelibrary.wiley.com
P Komericki, W Aberer, E Arbab, Z Kovacevic… - Journal of the American …, 2001 - Elsevier
… A modified patch test performed in the area in which most of her skin lesions were located revealed a petechial reaction to the azo dye Disperse Blue 124/106. For evaluation of purpura …
Number of citations: 49 www.sciencedirect.com
N Ben Salah, I Lahouel, H Belhadjali, F Amri… - Dermatitis, 2021 - liebertpub.com
DISCUSSION A 38-year-old woman, with a history of atopic dermatitis, presented with eczematous lesions on the face, hands, and trunk. Two months after spontaneous resolution of …
Number of citations: 2 www.liebertpub.com
K Ryberg, A Goossens, M Isaksson… - Contact …, 2009 - Wiley Online Library
Background: Former investigations have demonstrated that patch test preparations containing Disperse Blue (DB) 106 and DB 124 are impure. Objective: To investigate the significance …
Number of citations: 29 onlinelibrary.wiley.com
K Ryberg, B Gruvberger, E Zimerson… - Contact …, 2008 - Wiley Online Library
Background: Contact allergy to textile dyes is not uncommon. The allergy is detected by patch testing patients with commercial patch test preparations. Objective: To investigate 8 …
Number of citations: 65 onlinelibrary.wiley.com
KL Hatch, H Motschi, HI Maibach - American Journal of Contact …, 2003 - liebertpub.com
… Most patients (12 of 16) were patch test positive to Disperse Blue 106 and/or Disperse Blue 124. With … Disperse Blue 124 is included in the TC & F series (FIRMASpA, Florence, Italy), but …
Number of citations: 38 www.liebertpub.com
L Malinauskiene, M Bruze, K Ryberg… - Contact …, 2013 - Wiley Online Library
… In almost all studies, the most common DDs found to be positive on patch testing and thus clinically relevant were Disperse Blue 106 and Disperse Blue 124. Clinical relevance was …
Number of citations: 110 onlinelibrary.wiley.com
S Seidenari, F Giusti, F Massone… - American Journal of …, 2002 - liebertpub.com
… , the prevalence of contact sensitization to disperse dyes was further assessed by one German study alone, where 1,986 patients and 2 dyes (Disperse Blue 106 and Disperse Blue 124…
Number of citations: 66 www.liebertpub.com

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